Ethyl 2-fluoro-4,4-dimethoxybutanoate
Description
Ethyl 2-fluoro-4,4-dimethoxybutanoate is a fluorinated ester characterized by a fluorine atom at the C2 position and two methoxy groups at the C4 positions of the butanoate backbone. Fluorinated esters like this are often employed as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and stability conferred by fluorine and alkoxy substituents .
Properties
Molecular Formula |
C8H15FO4 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
ethyl 2-fluoro-4,4-dimethoxybutanoate |
InChI |
InChI=1S/C8H15FO4/c1-4-13-8(10)6(9)5-7(11-2)12-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
GZZXBSOKRHUWGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(OC)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-4,4-dimethoxybutanoate typically involves the fluorination of a precursor compound. One common method is the reaction of ethyl 2-bromo-4,4-dimethoxybutanoate with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-4,4-dimethoxybutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Formation of substituted products depending on the nucleophile used.
Hydrolysis: Formation of 2-fluoro-4,4-dimethoxybutanoic acid and ethanol.
Reduction: Formation of 2-fluoro-4,4-dimethoxybutanol.
Scientific Research Applications
Ethyl 2-fluoro-4,4-dimethoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to the unique properties imparted by the fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings, where the presence of fluorine can enhance properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-4,4-dimethoxybutanoate depends on its specific application. In biochemical contexts, the fluorine atom can influence the compound’s interaction with biological targets by altering its electronic properties and steric profile. This can affect binding affinity, metabolic stability, and overall biological activity. The exact molecular targets and pathways involved would vary based on the specific use case and require further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4,4-diethoxy-2-fluorobutanoate
Structure : Replaces the dimethoxy groups with diethoxy substituents at C4.
Key Differences :
- Commercial Availability : Five suppliers are listed, indicating greater accessibility compared to dimethoxy analogs .
Applications : Likely used in similar synthetic pathways but with modified steric effects influencing reaction kinetics.
Methyl 2-cyano-4,4-dimethoxybutanoate (CAS 773076-83-8)
Structure: Substitutes the C2 fluorine with a cyano group and uses a methyl ester. Key Differences:
- Electron-Withdrawing Groups: The cyano group is a stronger electron-withdrawing group than fluorine, affecting acidity of α-hydrogens and reactivity in nucleophilic substitutions .
- Molecular Weight: C9H15NO4 (MW 201.22 g/mol) vs. the target compound’s estimated MW of 194.18 g/mol (C8H15FO4). Applications: Potential use in nitrile-containing drug precursors, contrasting with fluorine’s role in metabolic stability .
Ethyl 4,4-difluoro-3-oxobutanoate
Structure : Features difluoro substituents at C4 and a ketone at C3.
Key Differences :
- Reactivity : The ketone group introduces a reactive site for condensations or reductions, absent in the target compound .
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (CAS 176969-33-8)
Structure : Combines ethoxymethylene and difluoro groups with a ketone.
Key Differences :
- Functional Complexity : The ethoxymethylene group enables conjugation, useful in cyclization reactions or as a Michael acceptor .
- Synthetic Utility : Likely serves as a versatile intermediate in heterocycle synthesis, unlike the simpler dimethoxy-fluoro ester .
Data Tables
Table 1: Structural and Commercial Comparison
| Compound Name | Substituents (C2/C4) | Molecular Formula | Molecular Weight (g/mol) | Suppliers | Key Applications |
|---|---|---|---|---|---|
| Ethyl 2-fluoro-4,4-dimethoxybutanoate | F, OMe/OMe | C8H15FO4 | ~194.18 | N/A | Pharmaceutical intermediates |
| Ethyl 4,4-diethoxy-2-fluorobutanoate | F, OEt/OEt | C8H15FO4 | 194.18 | 5 | Agrochemical synthesis |
| Methyl 2-cyano-4,4-dimethoxybutanoate | CN, OMe/OMe | C9H15NO4 | 201.22 | 3 | Nitrile-based drug precursors |
| Ethyl 4,4-difluoro-3-oxobutanoate | F/F, =O | C6H8F2O3 | 166.12 | N/A | Reactive intermediates |
Table 2: Functional Group Impact on Reactivity
| Compound | Key Functional Groups | Reactivity Profile |
|---|---|---|
| This compound | Fluoro, methoxy | Moderate electrophilicity, hydrolytically stable |
| Ethyl 4,4-diethoxy-2-fluorobutanoate | Fluoro, ethoxy | Increased steric hindrance, slower reactions |
| Methyl 2-cyano-4,4-dimethoxybutanoate | Cyano, methoxy | High electrophilicity at nitrile, prone to hydrolysis |
| Ethyl 4,4-difluoro-3-oxobutanoate | Difluoro, ketone | Ketone enables nucleophilic additions |
Research Findings
Alkoxy Group Effects: Ethoxy substituents (e.g., in Ethyl 4,4-diethoxy-2-fluorobutanoate) reduce solubility in polar solvents compared to methoxy analogs, impacting reaction conditions in aqueous media .
Electron-Withdrawing Groups: Cyano-substituted analogs exhibit higher reactivity in nucleophilic substitutions than fluoro derivatives, as seen in their use in nitrile-based drug synthesis .
Ketone Functionality: Compounds like Ethyl 4,4-difluoro-3-oxobutanoate show enhanced utility in condensation reactions, a trait absent in the target compound due to the lack of a ketone .
Commercial Viability: Ethyl 4,4-diethoxy-2-fluorobutanoate’s broader supplier base suggests it is prioritized in industrial settings over dimethoxy variants, possibly due to cost or synthetic flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
